molecular formula C13H11BrN2O3S B11175531 4-{[(4-Bromophenyl)sulfonyl]amino}benzamide

4-{[(4-Bromophenyl)sulfonyl]amino}benzamide

Cat. No.: B11175531
M. Wt: 355.21 g/mol
InChI Key: MOGRVBXXJZBREQ-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonamido)benzamide is an organic compound with the molecular formula C13H11BrN2O3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzenesulfonamido)benzamide typically involves the condensation of 4-bromobenzenesulfonyl chloride with benzamide in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzenesulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

4-(4-Bromobenzenesulfonamido)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromobenzenesulfonamido)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for research .

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C13H11BrN2O3S/c14-10-3-7-12(8-4-10)20(18,19)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17)

InChI Key

MOGRVBXXJZBREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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